molecular formula C23H22Br2N2O2S B2368351 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine CAS No. 398996-95-7

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine

Cat. No.: B2368351
CAS No.: 398996-95-7
M. Wt: 550.31
InChI Key: WBTADHJQFRTDKW-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine is a derivative of 1-benzhydryl piperazine . The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .


Synthesis Analysis

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .


Molecular Structure Analysis

The structure reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral . There is a large discrepancy in the bond angles around the piperazine N atoms .


Chemical Reactions Analysis

The synthesis of this compound involves a nucleophilic substitution reaction of 1-benzhydryl piperazine .

Scientific Research Applications

1. Cancer Research

  • Inhibition of Cancer Cell Proliferation : 1-Benzhydryl-sulfonyl-piperazine derivatives have shown potential in inhibiting the proliferation of human breast cancer cells, specifically the MDA-MB-231 cell line. A specific derivative, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, exhibited significant inhibitory activity (Kumar et al., 2007).
  • In Vivo Tumor Growth Inhibition : Other derivatives of 1-benzhydryl-sulfonyl-piperazine have been studied for their effectiveness in inhibiting tumor growth and angiogenesis in vivo, particularly against mouse Ehrlich ascites tumor cells. Certain derivatives notably increased the median survival time and reduced tumor cell number and ascites formation (Kumar et al., 2008).

2. Antimicrobial Research

  • Synthesis and Antimicrobial Activity : 1-Benzhydryl-sulfonyl-piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. Some derivatives showed potent activity against bacterial and fungal pathogens affecting tomato plants (Vinaya et al., 2009).
  • Evaluation Against Various Bacteria : Additional studies have reported potent antimicrobial activities of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives against a range of Gram-positive and Gram-negative bacteria (Kumar et al., 2008).

3. Structural and Crystallographic Studies

  • Crystal Structure Analysis : The crystal structure of various derivatives of 1-benzhydryl-piperazine has been extensively studied, revealing details such as the chair conformation of the piperazine ring and the geometry around the sulfonyl moiety (Kumar et al., 2007).

4. Antioxidant and Anticancer Studies

  • Antioxidant and Cytotoxic Potential : Some 1-benzhydryl-piperazine derivatives have been evaluated for their antioxidant activity and cytotoxic potential against cancer cell lines, showcasing their potential in cancer therapeutics (Mistry et al., 2016).

Properties

IUPAC Name

1-benzhydryl-4-(2,5-dibromophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Br2N2O2S/c24-20-11-12-21(25)22(17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTADHJQFRTDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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